Cyclododecene
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Overview
Description
Cyclododecene is a cyclic hydrocarbon that consists of 12 carbon atoms in its ring structure. It is a colorless liquid that has a unique chemical structure, making it a valuable compound in various scientific research applications. Cyclododecene is synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Alternative Hydrogenation Methods : Cyclododecene can be hydrogenated using a system composed of nickel(II) chloride dihydrate, lithium, and naphthalene, providing an alternative to traditional catalytic hydrogenation methods. This approach is advantageous as it avoids the handling of molecular hydrogen (Alonso & Yus, 2001).
Synthesis of Chemical Intermediates : It serves as a precursor for the synthesis of cyclododecanol, which is a starting material for producing various chemicals like dodecanedioic acid, dodecane-1,12-diol, and ω-dodecalactam. These products are crucial in manufacturing polyesters, polyamides, Nylon-12, and high-quality plasticizers (Oshnyakova et al., 2008).
Ring-Opening Metathesis Polymerization : Cyclododecene undergoes ring-opening metathesis polymerization using a tungsten-based catalyst, leading to the production of polydodecenamer, a polymer with specific thermal properties (Karabulut et al., 2004).
Selective Hydrogenation : The compound can be hydrogenated to form cyclododecene with high selectivity using specific catalysts like RuCl2(PPh3)3. This process is significant for creating specific chemical structures at room temperature (Tsuji & Suzuki, 1977).
Oxidation Studies : Cyclododecene's oxidation kinetics have been studied in detail, providing insights into reaction mechanisms and product distribution, which is crucial for chemical synthesis and industrial applications (Mahajan, Sharma, & Sridhar, 2004).
Acetoxylation Kinetics : The acetoxylation of cyclododecene using palladium(II) acetate has been explored, demonstrating high selectivity and conversion rates. This is significant for the synthesis of specific chemical compounds (Kolev, Skumov, & Balbolov, 2003).
Conformational Analysis : Research on 1,2-disubstituted cyclododecenes has provided insights into their configuration and conformation, which is essential for understanding their chemical behavior and potential applications (Han, Wang, Liang, & Wang, 2010).
Ozonolysis Applications : Ozonolysis of cyclododecene has been studied for producing specific carboxylic acids, demonstrating how reaction conditions affect product distribution. This is relevant for the synthesis of organic compounds (Kim, Yang, & Kim, 1995).
properties
CAS RN |
1129-89-1 |
---|---|
Product Name |
Cyclododecene |
Molecular Formula |
C12H22 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
cyclododecene |
InChI |
InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2/b2-1- |
InChI Key |
HYPABJGVBDSCIT-UPHRSURJSA-N |
Isomeric SMILES |
C1CCCCC/C=C\CCCC1 |
SMILES |
C1CCCCCC=CCCCC1 |
Canonical SMILES |
C1CCCCCC=CCCCC1 |
Other CAS RN |
1501-82-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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